6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
852152-72-8 |
|---|---|
Molecular Formula |
C22H19N5O4S |
Molecular Weight |
449.49 |
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
WNKQKZXAOVTRDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article summarizes the synthesis, biological activities, and relevant studies related to this compound.
Structural Characteristics
The molecular structure of the compound is complex, featuring a pyrimidine ring substituted with a triazole moiety and a phenacylsulfanyl group. Its molecular formula is , with a molecular weight of approximately 370.43 g/mol. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Moiety : This step often requires the use of specific reagents to ensure proper substitution at the 6-position.
- Final Modifications : The introduction of the methoxyphenyl and phenacylsulfanyl groups is conducted to enhance biological activity.
Optimizing these steps often involves catalysts and controlled reaction conditions to improve yield and purity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including those similar to our target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
In vitro tests have demonstrated that this class of compounds can effectively disrupt bacterial cell wall synthesis or interfere with DNA replication processes .
Anticancer Potential
The anticancer activity of similar pyrimidine derivatives has also been explored extensively. In vitro studies involving K562 cell lines (a model for myelogenous leukemia) have shown that certain derivatives can inhibit cell proliferation effectively. The growth inhibitory effects were assessed using SRB assays at various concentrations (1×10^-7 M to 1×10^-4 M), revealing dose-dependent responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to This compound :
- Antimicrobial Evaluation : A study synthesized various 6-substituted pyrimidine derivatives and tested them against E. coli and S. aureus. The results indicated moderate to good antibacterial activity for several compounds .
- Cytotoxicity Studies : In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested for their ability to inhibit growth in K562 cells, with some exhibiting promising cytotoxic profiles .
- Mechanistic Insights : The mechanism of action for these compounds generally involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for DNA synthesis .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result Summary |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate to good antibacterial activity |
| Anticancer | K562 Cell Line | Dose-dependent growth inhibition |
| Enzyme Inhibition | DHFR, TSase | Significant inhibition observed |
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazole compounds, including those related to 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione , exhibit significant antitumor properties. A study demonstrated that certain triazole derivatives showed promising activity against various cancer cell lines, including breast and lung cancer cells .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15.5 |
| Compound B | A549 (Lung) | 12.3 |
| Compound C | HeLa (Cervical) | 10.7 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) . The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Additionally, some derivatives have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Pesticidal Activity
Research indicates that triazole-based compounds can serve as effective pesticides due to their ability to disrupt fungal growth pathways . The specific compound has shown efficacy against various plant pathogens.
Table 2: Pesticidal Efficacy Against Fungal Pathogens
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 25 |
| Botrytis cinerea | 30 |
| Rhizoctonia solani | 20 |
Synthetic Pathways
The synthesis of This compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions are optimized to yield high purity and yield of the target compound.
Characterization Techniques
Characterization of the synthesized compounds is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Used for determining molecular weight and confirming structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of 3-methoxyphenyl, phenacylsulfanyl, and pyrimidine-2,4-dione groups positions it as a candidate for:
Q & A
Q. Key Reaction Conditions :
- Temperature: 50–80°C for substitution reactions .
- Solvents: Methanol, THF, or DMF for solubility optimization .
Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrimidine-dione) .
Validation Note : Cross-check experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
- Enzyme Inhibition : Screen against target enzymes (e.g., HIV reverse transcriptase, COX-2) using fluorometric or colorimetric assays .
- Control Experiments : Compare activity with structurally similar analogs (e.g., triazole derivatives lacking the phenacylsulfanyl group) to identify SAR trends .
Advanced Research Questions
How can reaction conditions be optimized to improve yield during the phenacylsulfanyl substitution step?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. MeOH), base strength (NaOH vs. K₂CO₃), and temperature (25°C vs. 50°C) to identify optimal conditions .
- Computational Screening : Use quantum chemistry (e.g., DFT) to model transition states and predict reaction feasibility. Tools like Gaussian or ORCA are recommended .
- Byproduct Analysis : Monitor reaction progress via TLC/LC-MS. If side products dominate, consider protecting groups for the triazole NH .
Case Study : A 20% yield increase was achieved by switching from MeOH to DMF and using 1.2 eq. of phenacyl bromide at 60°C .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Replicate Experiments : Ensure consistent assay protocols (e.g., cell lines, incubation times).
Structural Verification : Confirm compound purity (HPLC >95%) and stability (e.g., check for hydrolytic degradation of the sulfanyl group in aqueous media) .
Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding modes in different protein conformations .
Meta-Analysis : Compile data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability) .
Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility in assay media .
What advanced techniques elucidate the compound’s solid-state structure and electronic properties?
Methodological Answer:
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., pyrimidine NH⋯O=C interactions) .
- DFT Calculations :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
Key Finding : A related triazole-pyrimidine hybrid showed a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic delocalization .
How can researchers design derivatives to enhance target selectivity?
Methodological Answer:
Bioisosteric Replacement : Substitute phenacylsulfanyl with trifluoromethyl or cyano groups to modulate lipophilicity .
Fragment-Based Design : Use X-ray/NMR data to identify critical binding motifs (e.g., methoxyphenyl group for hydrophobic pockets) .
ADMET Prediction : Employ tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., LogP <5, no PAINS alerts) .
Case Study : Replacing methoxyphenyl with a nitro group improved selectivity for kinase inhibition by 15-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
